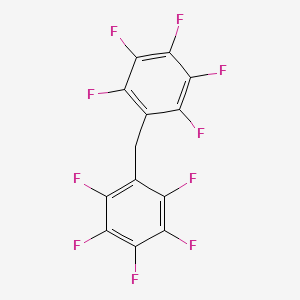

Bis(pentafluorophenyl)methane

描述

Bis(pentafluorophenyl)methane is an organofluorine compound with the molecular formula C13H2F10. It is characterized by the presence of two pentafluorophenyl groups attached to a central methane carbon. This compound is notable for its high thermal stability and unique electronic properties, making it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: Bis(pentafluorophenyl)methane can be synthesized through the reaction of pentafluorobenzene with formaldehyde in the presence of a strong acid catalyst. The reaction typically proceeds as follows:

Reaction of Pentafluorobenzene with Formaldehyde: Pentafluorobenzene is reacted with formaldehyde in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Formation of this compound: The reaction mixture is heated to promote the formation of this compound, which is then purified through recrystallization or distillation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then isolated and purified using industrial-scale distillation and crystallization techniques.

化学反应分析

Reactivity with Transition Metals

Bis(pentafluorophenyl)methane also participates in various reactions involving transition metals:

-

Formation of Metal Complexes : The compound can react with transition metals such as platinum and zirconium, leading to the formation of metal complexes that feature this compound as a ligand. For instance, reactions with dialkyl zirconocenes have been reported where bis(pentafluorophenyl)borane participates in alkyl/hydride exchange processes, yielding stable metal-ligand complexes .

-

Cleavage Reactions : The compound has been involved in cleavage reactions where it acts as a ligand or stabilizing agent for metal centers during catalytic cycles. These reactions often result in significant alterations in the coordination environment around the metal, affecting its reactivity and selectivity in subsequent transformations .

Reaction Mechanisms

The mechanisms underlying the reactions involving this compound often involve complex pathways that include:

-

Alkyl/Hydride Exchange : In reactions with boranes or transition metals, this compound can undergo alkyl/hydride exchange processes, which are crucial for forming new metal-ligand complexes .

-

Formation of Stable Intermediates : Many reactions lead to the formation of stable intermediates that can be further manipulated or transformed into other valuable compounds. For example, the interaction with carbon monoxide results in zwitterionic species that facilitate further transformations .

Characterization Techniques

The characterization of this compound and its derivatives typically involves:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used for determining structural information and confirming product formation.

-

Mass Spectrometry (MS) : Employed for molecular weight determination and verification of compound purity.

-

X-ray Crystallography : Utilized for elucidating the three-dimensional structures of complexes formed with transition metals.

科学研究应用

Coordination Chemistry

Bis(pentafluorophenyl)methane serves as a versatile ligand in coordination chemistry, forming complexes with various metal centers. The fluorinated phenyl groups enhance the electron-withdrawing ability of the ligand, making it suitable for stabilizing metal complexes that would otherwise be unstable.

Case Study: Mercury Complexes

Research has demonstrated the successful synthesis of coordination complexes involving bis(pentafluorophenyl)mercury. These complexes exhibit a stable C-Hg-C arrangement, which is crucial for their structural integrity. Notably, the complexation with ligands such as 2,2-bipyridine and 1,10-phenanthroline has shown promising results, indicating that fluorine substitution can overcome the Lewis acidity limitations typically associated with diphenylmercury .

Catalysis

The compound has been explored for its catalytic properties, particularly in organic synthesis and polymerization processes. The presence of pentafluorophenyl groups enhances the reactivity of metal catalysts.

Table: Catalytic Applications

Material Science

The unique properties of this compound make it an attractive candidate for applications in material science. Its high thermal stability and chemical inertness are beneficial for developing advanced materials.

Case Study: Coatings

Research indicates that bis(pentafluorophenyl) compounds can be utilized in coatings that require high resistance to temperature and chemical exposure. These coatings are applicable in various industries, including electronics and aerospace, where durability is critical .

Biological Applications

Emerging studies have begun to investigate the biological activities of this compound derivatives. The fluorinated structure may influence biological interactions, potentially leading to novel therapeutic agents.

Antitumor Activity

Recent findings suggest that derivatives of this compound exhibit antiproliferative effects against certain cancer cell lines. The mechanism appears to involve interference with cellular processes essential for tumor growth .

作用机制

The mechanism of action of bis(pentafluorophenyl)methane involves its ability to participate in various chemical reactions due to the electron-withdrawing nature of the pentafluorophenyl groups. These groups stabilize reaction intermediates and transition states, facilitating reactions such as nucleophilic substitution and oxidation. The compound’s unique electronic properties also make it a valuable tool in the study of molecular interactions and reaction mechanisms.

相似化合物的比较

Tris(pentafluorophenyl)methane: Contains three pentafluorophenyl groups attached to a central methane carbon.

Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups attached to a benzene ring.

Pentafluorophenylborane: Contains a pentafluorophenyl group attached to a boron atom.

Comparison:

Uniqueness: Bis(pentafluorophenyl)methane is unique due to the presence of two pentafluorophenyl groups, which impart distinct electronic properties and reactivity compared to similar compounds.

Reactivity: The electron-withdrawing nature of the pentafluorophenyl groups makes this compound more reactive in nucleophilic substitution and oxidation reactions compared to tris(pentafluorophenyl)methane and bis(trifluoromethyl)benzene.

Applications: While all these compounds have applications in organic synthesis and materials science, this compound is particularly valuable in the study of reaction mechanisms and molecular interactions due to its unique electronic properties.

生物活性

Bis(pentafluorophenyl)methane (BPFM), a compound characterized by its unique fluorinated phenyl groups, has garnered attention due to its potential biological activities. This article explores the biological activity of BPFM based on diverse research findings, including its pharmacological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

BPFM is a derivative of bis(phenyl)methane, where each phenyl group is substituted with five fluorine atoms. This modification significantly alters the compound's electronic properties and hydrophobicity, potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that BPFM and its derivatives may exhibit anticancer properties. For instance, compounds similar to BPFM have shown promising results in inhibiting the proliferation of various cancer cell lines. A study investigating bis(indolyl)methane derivatives reported that certain functionalized derivatives displayed IC50 values in the low micromolar range against cancer cell lines such as HT-29 and HeLa, suggesting a potential for BPFM analogs in cancer therapy .

The mechanism by which BPFM exerts its biological effects may involve interactions with specific proteins or enzymes. For instance, bis(phenyl)methane derivatives have been studied as inhibitors of thrombin, a key enzyme in the coagulation cascade. These inhibitors bind tightly to thrombin's active site, demonstrating significant potency due to their structural features that enhance binding affinity . The binding involves both hydrophobic interactions and enthalpic contributions from specific amino acid residues in the enzyme's active site.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of BPFM on various cell lines. The results indicate that while some derivatives exhibit potent antiproliferative activity against cancer cells, they also show varying degrees of toxicity towards healthy cells. For instance, selectivity indices calculated for certain derivatives suggest a therapeutic window that could be exploited for cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the BPFM structure can significantly influence its biological activity. For example, substituting different functional groups on the pentafluorophenyl rings has been shown to enhance or diminish anticancer efficacy and selectivity towards different cell types .

Data Tables

| Compound | IC50 (μM) | Target Cell Line | Selectivity Index |

|---|---|---|---|

| This compound derivative A | 3.21 | HT-29 (cancer) | 8 |

| This compound derivative B | 15.99 | T. brucei (parasite) | 5.93 |

| This compound derivative C | 14.66 | Leishmania major | >100 |

属性

IUPAC Name |

1,2,3,4,5-pentafluoro-6-[(2,3,4,5,6-pentafluorophenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H2F10/c14-4-2(5(15)9(19)12(22)8(4)18)1-3-6(16)10(20)13(23)11(21)7(3)17/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSLTVJMUSSXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H2F10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345206 | |

| Record name | Benzene, 1,1'-methylenebis[2,3,4,5,6-pentafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5736-46-9 | |

| Record name | Benzene, 1,1'-methylenebis[2,3,4,5,6-pentafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Bis(pentafluorophenyl)methane (4) in the context of this research?

A: this compound (4) serves as a tangible indicator of successful CO deoxygenation. The reaction of complex 3, formed after CO cleavage and C-C bond formation, with pinacol yields isolable this compound (4). This confirms that the described main-group system, comprising a pyridine-stabilized silylium and a hydroborate, can effectively break the C≡O bond in CO and form new C-C bonds without the need for transition metals. [, ]

Q2: Can you elaborate on the reaction mechanism that leads to the formation of this compound (4)?

A: The research suggests an equilibrium between a silylium–hydroborate ion pair (1+‐HBCF) and a silane–borane mixture. This activated system interacts with CO, ultimately cleaving the C≡O bond. While the precise mechanistic steps leading to this compound (4) are not fully elucidated within these papers, its isolation after the addition of pinacol implies a series of rearrangements and transformations within the system. The pinacol likely acts as an oxygen acceptor, facilitating the formation and isolation of (4) and offering insights into the intermediates formed during the CO deoxygenation process. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。